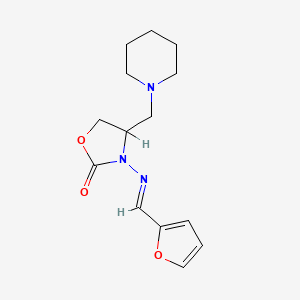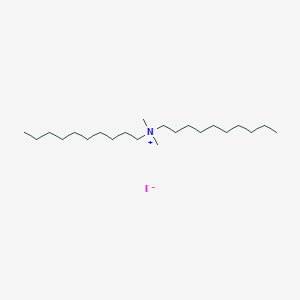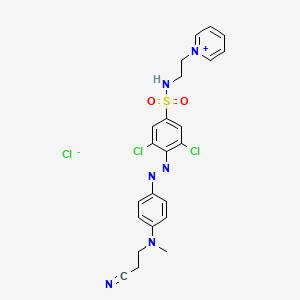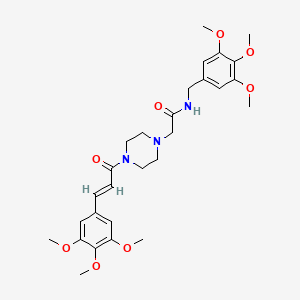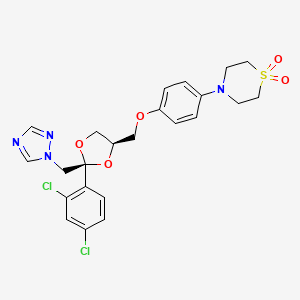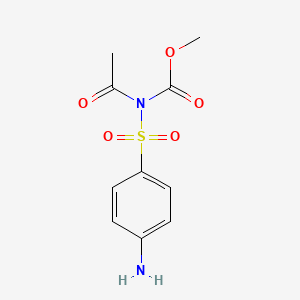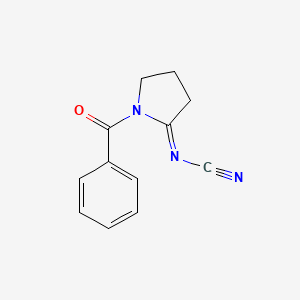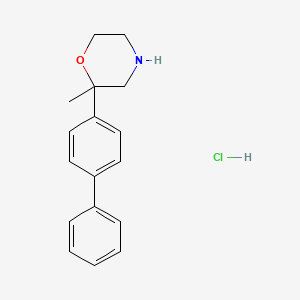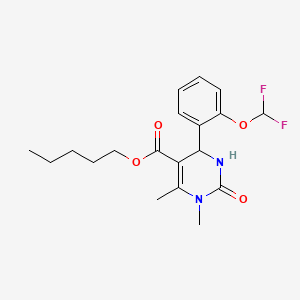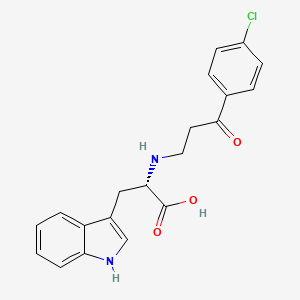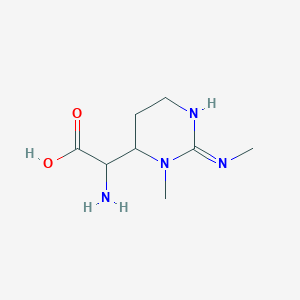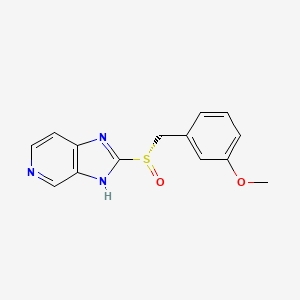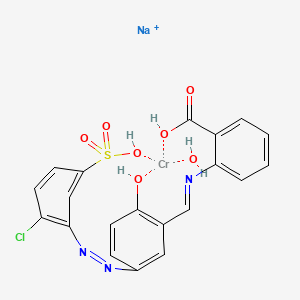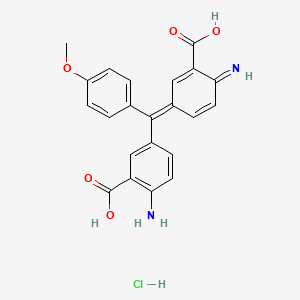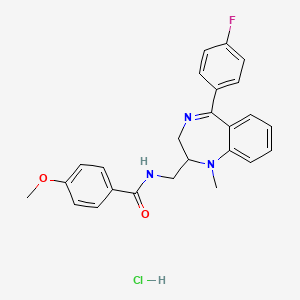
Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring, a fluorophenyl group, and a methoxy group, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride typically involves multiple steps, including the formation of the benzodiazepine ring and the introduction of the fluorophenyl and methoxy groups. Common synthetic routes include:
Cyclization Reactions: The formation of the benzodiazepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzodiazepine ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and substituted analogs.
科学的研究の応用
Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride involves binding to specific molecular targets, such as receptors and enzymes. The compound modulates the activity of these targets, leading to various biological effects. Key pathways involved include:
Receptor Binding: Interaction with GABA receptors in the central nervous system.
Enzyme Inhibition: Inhibition of specific enzymes involved in neurotransmitter metabolism.
類似化合物との比較
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the benzodiazepine ring.
4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: Contains a similar benzamide structure with different functional groups.
Uniqueness
Benzamide, N-((5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-4-methoxy-, monohydrochloride is unique due to its combination of a benzodiazepine ring, fluorophenyl group, and methoxy group, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83736-75-8 |
|---|---|
分子式 |
C25H25ClFN3O2 |
分子量 |
453.9 g/mol |
IUPAC名 |
N-[[5-(4-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H24FN3O2.ClH/c1-29-20(16-28-25(30)18-9-13-21(31-2)14-10-18)15-27-24(17-7-11-19(26)12-8-17)22-5-3-4-6-23(22)29;/h3-14,20H,15-16H2,1-2H3,(H,28,30);1H |
InChIキー |
XZZUPVBPZZTWTL-UHFFFAOYSA-N |
正規SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


